1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine
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Overview
Description
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine is a heterocyclic compound that contains a pyrrolidine ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine typically involves the reaction of a pyrrolidine derivative with a thiadiazole derivative. One common method involves the alkylation of 1-methylpyrrolidin-3-amine with a suitable thiadiazole derivative under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-2-amine: Similar structure but with a different position of the amine group.
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-4-amine: Similar structure but with a different position of the amine group.
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
1-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyrrolidin-3-amine is unique due to its specific combination of a pyrrolidine ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H14N4S |
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Molecular Weight |
198.29 g/mol |
IUPAC Name |
1-methyl-N-(thiadiazol-4-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H14N4S/c1-12-3-2-7(5-12)9-4-8-6-13-11-10-8/h6-7,9H,2-5H2,1H3 |
InChI Key |
HHGSMYQPGCDRRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2=CSN=N2 |
Origin of Product |
United States |
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